4-Anilino-6-methylpyrimidine-5-carbonitrile
CAS No.: 89549-71-3
Cat. No.: VC17300619
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89549-71-3 |
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Molecular Formula | C12H10N4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 4-anilino-6-methylpyrimidine-5-carbonitrile |
Standard InChI | InChI=1S/C12H10N4/c1-9-11(7-13)12(15-8-14-9)16-10-5-3-2-4-6-10/h2-6,8H,1H3,(H,14,15,16) |
Standard InChI Key | JICRBABGJMNRCM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NC=N1)NC2=CC=CC=C2)C#N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4-anilino-6-methylpyrimidine-5-carbonitrile combines a pyrimidine ring with strategically placed functional groups that influence its electronic and steric properties.
Molecular Formula and Key Features
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Molecular Formula:
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Structural Components:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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4-Anilino Substituent: A phenylamine group (-NHPh) introducing aromaticity and potential hydrogen-bonding sites.
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6-Methyl Group: Enhances lipophilicity and steric bulk.
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5-Carbonitrile: A strong electron-withdrawing group that modulates reactivity and dipole interactions .
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Spectroscopic and Computational Data
While experimental data for this specific compound are sparse, analogs such as 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile (PubChem CID: 21784480) provide insights into predicted properties :
Property | Value (Analog) | Method/Conditions |
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Collision Cross Section | 134.9–146.8 Ų | Predicted via CCS algorithms |
Molecular Weight | 273.76 g/mol (Analog) | Calculated from formula |
The anilino group’s electron-donating effects may slightly increase the compound’s polarizability compared to methoxy or amino derivatives .
Synthetic Approaches
The synthesis of pyrimidine-5-carbonitriles typically involves multicomponent reactions (MCRs) or nucleophilic substitution. For 4-anilino-6-methylpyrimidine-5-carbonitrile, two primary routes are proposed:
Nucleophilic Aromatic Substitution
Route: Reacting 4-chloro-6-methylpyrimidine-5-carbonitrile with aniline under basic conditions.
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Reagents: Aniline, potassium carbonate, dimethylformamide (DMF).
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Mechanism:
This method mirrors strategies used to introduce aryl amino groups into pyrimidine cores .
Multicomponent Cyclocondensation
Route: One-pot reaction of malononitrile, guanidine, and substituted aldehydes.
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Catalyst: Piperidine or sodium acetate.
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Conditions: Reflux in ethanol or microwave irradiation (210 W, 5–10 min) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbonitrile and anilino groups. Limited water solubility.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the carbonitrile group .
Predicted ADMET Profiles
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LogP: ~2.1 (estimated), indicating moderate lipophilicity.
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H-Bond Donors/Acceptors: 2 donors (NH), 4 acceptors (N, CN) .
Biological Activities and Mechanisms
Pyrimidine-5-carbonitriles exhibit diverse biological activities, as highlighted in recent reviews :
Antimicrobial Activity
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Efficacy: Pyrimidine derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: The methyl and anilino groups serve as handles for structure-activity relationship (SAR) studies.
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Case Study: Analog EVT-2917953 (EvitaChem) demonstrates kinase inhibitory activity, underscoring the scaffold’s utility.
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